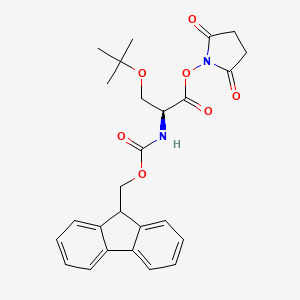

Fmoc-ser(tbu)-osu

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O7/c1-26(2,3)34-15-21(24(31)35-28-22(29)12-13-23(28)30)27-25(32)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIOGYMVKNEIPY-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OSu (CAS 158000-21-6): Principles and Applications in Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of Nα-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly known as Fmoc-Ser(tBu)-OSu (CAS Number: 158000-21-6). As a pre-activated amino acid derivative, this reagent holds a specific place in the repertoire of tools for solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the molecule's chemical principles, its strategic role within the Fmoc/tBu orthogonal synthesis framework, and field-proven protocols for its application. We will delve into the causality behind experimental choices, potential side reactions, mitigation strategies, and the critical importance of quality control to ensure the successful synthesis of high-purity, serine-containing peptides.

Introduction: The Strategic Utility of a Pre-Activated Serine Building Block

Serine, with its nucleophilic hydroxyl side chain, is a functionally and structurally pivotal amino acid in a vast array of peptides and proteins. It frequently participates in hydrogen bonding, acts as a phosphorylation site for cell signaling, and contributes to the active sites of enzymes. During the stepwise process of solid-phase peptide synthesis (SPPS), this reactive side chain must be temporarily masked to prevent undesired acylation during peptide bond formation. The Fmoc/tBu orthogonal strategy is the predominant method for modern peptide synthesis, prized for its mild reaction conditions.[1][2]

Fmoc-Ser(tBu)-OSu is a highly specialized building block designed for this strategy. Its structure can be deconstructed into four key functional components:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino function. Its removal with a secondary amine like piperidine is a core, repeated step in the SPPS cycle.[3]

-

Serine (Ser): The core amino acid residue being incorporated into the peptide chain.

-

tBu (tert-Butyl): An acid-labile ether protecting group for the serine hydroxyl side chain. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step with strong acids like trifluoroacetic acid (TFA).[4][5] This differential lability is the essence of orthogonality.[6]

-

OSu (N-hydroxysuccinimide ester): An activated ester group. The N-hydroxysuccinimide moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[7][8] This pre-activation obviates the need for in situ coupling reagents during the peptide bond formation step.

The use of such "active esters" represents one of the earliest and most direct methods for forming peptide bonds, offering a streamlined workflow, although other methods have become more popular for sterically hindered couplings.[9][10]

Caption: Chemical Structure of Fmoc-Ser(tBu)-OSu.

Physicochemical Properties and Quality Control

The success of any peptide synthesis is fundamentally dependent on the quality of the starting materials. For Fmoc-Ser(tBu)-OSu, this is of paramount importance, as impurities can lead to deletion sequences or difficult-to-remove side products.

Table 1: Key Properties of Fmoc-Ser(tBu)-OSu

| Property | Value |

| CAS Number | 158000-21-6 |

| Molecular Formula | C₂₆H₂₈N₂O₇ |

| Molecular Weight | 480.52 g/mol [11] |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥97%[12] |

| Storage Conditions | Refrigerated to maintain stability and prevent hydrolysis of the active ester.[12] |

| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). |

The Imperative of Purity: Beyond the Percentage

While a high HPLC purity percentage is a primary indicator of quality, it is crucial for the synthetic chemist to understand the nature of potential impurities. For Fmoc-amino acids and their derivatives, common process-related impurities include:

-

Dipeptide Adducts (Fmoc-Ser(tBu)-Ser(tBu)-OH): Formed if the Fmoc group reacts with an already formed Fmoc-amino acid molecule. This leads to the insertion of an unwanted dipeptide.[13]

-

β-Alanine Adducts: These can arise from the rearrangement of Fmoc-OSu, a reagent often used to introduce the Fmoc group itself. This can lead to the insertion of a β-alanine residue.[13]

-

Free Fmoc-Ser(tBu)-OH: The parent carboxylic acid, resulting from incomplete esterification or hydrolysis of the OSu ester. This species will not couple without an in situ activator.

-

Enantiomeric Impurities (D-Isomer): The presence of the D-enantiomer can have profound biological consequences for the final peptide. High enantiomeric purity (≥99.8%) is essential.[13]

Expert Recommendation: Always source reagents from reputable suppliers who provide a detailed Certificate of Analysis (CoA) specifying the levels of known process-related impurities, not just a single HPLC purity value.[13] For critical applications, incoming material qualification via HPLC and chiral HPLC is a recommended practice.

The Role of Fmoc-Ser(tBu)-OSu in the SPPS Workflow

The elegance of the Fmoc/tBu strategy lies in its iterative cycle of deprotection and coupling, which builds the peptide chain one amino acid at a time on a solid support.

Caption: The iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis.

The Coupling Mechanism: A Direct Acylation

The coupling step is the chemical heart of the synthesis. With Fmoc-Ser(tBu)-OSu, this step is a direct bimolecular nucleophilic acyl substitution. The deprotected N-terminal amine of the resin-bound peptide acts as the nucleophile, attacking the activated carbonyl carbon of the OSu ester. The stable N-hydroxysuccinimide anion is displaced, forming the new peptide bond.

Caption: Mechanism of peptide bond formation using Fmoc-Ser(tBu)-OSu.

This direct approach avoids the generation of by-products associated with common carbodiimide (e.g., N-acylurea) or uronium/aminium salt (e.g., guanidinium caps) activators.[7][14] However, the reactivity of OSu esters is generally lower than that of species generated in situ by potent activators like HATU or HCTU, which can be a limitation for sterically demanding couplings.[9]

Experimental Protocols and Methodologies

The following protocols are provided as a validated starting point. Optimization may be required based on the specific peptide sequence, resin, and scale.

Protocol 4.1: Manual Coupling of Fmoc-Ser(tBu)-OSu in SPPS

This protocol describes a single coupling cycle for incorporating a Ser(tBu) residue onto a growing peptide chain attached to a solid support (e.g., Rink Amide resin).

Materials:

-

Peptidyl-resin (with free N-terminal amine)

-

Fmoc-Ser(tBu)-OSu

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Solvents: HPLC-grade DMF

-

Monitoring Reagent: Kaiser Test kit or equivalent for primary amine detection.

Procedure:

-

Resin Preparation: If starting after a previous coupling, the resin will be N-terminally Fmoc-protected. Place the peptidyl-resin in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Add the deprotection solution to the resin (approx. 10 mL per gram of resin).

-

Agitate gently for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for 15 minutes. Drain the solution.[9]

-

-

Washing: Wash the resin thoroughly with DMF (6 x 10 mL/g) to remove all traces of piperidine. A neutral pH of the final wash is critical.

-

In-Process Control (Self-Validation):

-

Take a small sample of resin beads and perform the Kaiser test.

-

Expected Result: A deep blue color (positive result) confirms the presence of the free primary amine, validating the success of the deprotection step. If the test is negative, repeat the deprotection step.

-

-

Coupling Reaction:

-

Dissolve Fmoc-Ser(tBu)-OSu (3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the solution to the washed, deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the time may be extended or a non-nucleophilic base like collidine (2 equivalents) can be added to facilitate the reaction.

-

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (6 x 10 mL/g) to remove excess reagent and the N-hydroxysuccinimide by-product.

-

In-Process Control (Self-Validation):

-

Take a small sample of the washed resin and perform the Kaiser test.

-

Expected Result: A colorless or pale-yellow result (negative test) indicates complete consumption of the free amine, confirming a successful coupling. If the test is positive, the coupling step should be repeated (double coupling).

-

Protocol 4.2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the tBu group from serine.

Materials:

-

Dried peptidyl-resin

-

Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[15]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) and dry thoroughly under vacuum.

-

Cleavage Reaction:

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per gram of resin).

-

Causality: The strong acid (TFA) cleaves the tBu ether and the peptide-resin linker. The other components are "scavengers." The tert-butyl cation (tBu⁺) generated during deprotection is highly reactive and can re-alkylate sensitive residues like Tryptophan or Cysteine. Scavengers like water and thioanisole act as cation traps, preventing these side reactions.[4][15]

-

Agitate the suspension gently at room temperature for 2-4 hours.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

Add the TFA filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether with stirring.

-

The crude peptide will precipitate as a white solid.

-

-

Collection and Drying:

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether, wash the pellet with fresh cold ether, and re-centrifuge.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

-

Technical Considerations and Troubleshooting

The successful application of Fmoc-Ser(tBu)-OSu requires an understanding of potential pitfalls and the chemical reasoning behind mitigation strategies.

Racemization: The Primary Concern

The α-proton of an activated amino acid is susceptible to base-catalyzed epimerization (racemization). While OSu esters are less prone to this than some other activated species, the risk is not zero, particularly if a tertiary amine base is used to accelerate the coupling.

-

Causality: Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) have been shown to induce racemization in serine derivatives.[9]

-

Mitigation: If a base is required, the weaker, less-hindered base sym-collidine is strongly recommended as a substitute for DIPEA to minimize the risk of racemization.[7][9][14] Alternatively, performing the coupling without a base, albeit with a longer reaction time, is the safest approach to preserve stereochemical integrity.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The peptide sequence near the coupling site is bulky. 2. Peptide Aggregation: The growing peptide chain has collapsed, preventing reagent access.[14] 3. Insufficient Reaction Time: The inherent reactivity of the OSu ester was not sufficient. | 1. Double Couple: Repeat the coupling step with fresh reagent. 2. Use Chaotropic Agents: In difficult cases, add agents like LiCl to disrupt aggregation. 3. Increase Time/Temp: Extend the reaction time or, if using an automated synthesizer, consider microwave heating.[14] |

| Low Final Yield | 1. Hydrolysis of OSu Ester: The reagent may have degraded due to moisture. 2. Incomplete Deprotection: Residual Fmoc groups block subsequent couplings. 3. Side Reactions during Cleavage: Insufficient scavengers leading to product loss. | 1. Use Fresh Reagent: Ensure the Fmoc-Ser(tBu)-OSu is dry and from a reliable source. 2. Verify Deprotection: Always perform the Kaiser test after deprotection and repeat the step if necessary. 3. Optimize Cleavage Cocktail: Ensure the correct scavenger cocktail is used for your peptide's sequence.[15] |

| Unexpected Mass in Final Product (+113 Da) | Succinimide Ring Opening: The nucleophilic N-terminal amine attacks the succinimide ring instead of the desired carbonyl, leading to an adduct. | This is an inherent, though minor, risk with OSu esters, especially with hindered amines.[16] If this is a persistent issue, switching to a different activation chemistry (e.g., in situ activation with HBTU/Oxyma) for that specific coupling may be necessary. |

Conclusion

Fmoc-Ser(tBu)-OSu is a valuable, if specialized, reagent for the incorporation of O-tert-butyl protected serine in solid-phase peptide synthesis. Its pre-activated nature offers a simplified, direct coupling workflow that avoids the by-products of many common in situ activation reagents. However, its successful application demands high-purity starting material and a keen awareness of potential side reactions, most notably base-induced racemization. By employing validated protocols, robust in-process controls like the Kaiser test, and a rational approach to troubleshooting, researchers can effectively leverage Fmoc-Ser(tBu)-OSu to synthesize complex, high-quality serine-containing peptides for a wide range of applications in research and drug development.

References

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Overview of Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

-

The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]

-

Albericio, F., & Garcia-Ramos, Y. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from [Link]

- Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH. (2014). Google Patents (CN104163848A).

-

Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit. Retrieved from [Link]

-

Choi, B. E., & Jeong, J. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. Retrieved from [Link]

-

Enhanced specification Fmoc-amino acids. (n.d.). Merck (Novabiochem). Retrieved from [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fmoc-OSu derivatization reaction of polyamines. (n.d.). ResearchGate. Retrieved from [Link]

-

Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. (2005, March 23). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

McLuckey, S. A., & Mentinova, M. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. PMC. Retrieved from [Link]

-

Safety Data Sheet for Fmoc-Ser(tBu)-Ser(ΨMe,Me pro)-OH. (n.d.). AAPPTec. Retrieved from [Link]

-

Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from [Link]

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). (Source not clearly identified, general peptide chemistry resource).

-

Fmoc-Ser(tBu)-OH. (n.d.). Anaspec. Retrieved from [Link]

-

Fmoc-ser(tbu)-osu - CAS:158000-21-6. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. digital.csic.es [digital.csic.es]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 11. Fmoc-ser(tbu)-osu - CAS:158000-21-6 - Sunway Pharm Ltd [3wpharm.com]

- 12. Fmoc-Ser(tBu)-OSu | 158000-21-6 [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. renyi.hu [renyi.hu]

- 16. reddit.com [reddit.com]

The Architectural Logic of Fmoc-Ser(tBu)-OSu: A Triad of Functionality

An In-depth Technical Guide to the Properties and Applications of Fmoc-Ser(tBu)-OSu in Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of peptides is a cornerstone of innovation. The strategic selection of building blocks is paramount to achieving high purity, yield, and biological activity. Among the repertoire of protected amino acids, Fmoc-Ser(tBu)-OSu stands out as a critical reagent for the incorporation of serine residues in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the chemical properties, mechanistic role, and practical application of Fmoc-Ser(tBu)-OSu, grounded in established scientific principles and field-proven insights.

The efficacy of Fmoc-Ser(tBu)-OSu in peptide synthesis is derived from the synergistic interplay of its three key components: the Fmoc group, the tert-butyl (tBu) ether, and the N-hydroxysuccinimide (OSu) ester. Understanding the distinct role of each is fundamental to its successful application.

-

The Nα-Fmoc Group: A Temporary, Base-Labile Shield: The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino function of serine. Its defining characteristic is its stability to acidic conditions and lability to bases, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2] This orthogonality is the bedrock of the Fmoc/tBu synthesis strategy, allowing for the selective deprotection of the N-terminus to enable peptide chain elongation without disturbing the acid-sensitive side-chain protecting groups or the linkage to the resin.[3] The cleavage of the Fmoc group proceeds via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct, which has a strong UV chromophore that can be used to monitor the deprotection reaction's completion.[3][4]

-

The O-tert-Butyl (tBu) Group: Robust Side-Chain Protection: The hydroxyl side chain of serine is a reactive nucleophile that can undergo undesired acylation during peptide bond formation. The tert-butyl ether serves as a robust protecting group for this hydroxyl function.[5] Its key advantage is its stability under the basic conditions used for Fmoc group removal.[5] The tBu group is, however, readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[6][7] This dual stability and lability profile makes it an ideal partner in the orthogonal Fmoc/tBu protection scheme.[8]

-

The N-hydroxysuccinimide (OSu) Ester: An Activated Intermediate for Efficient Coupling: The OSu ester is a pre-activated form of the serine's carboxyl group.[9] Active esters like OSu are sufficiently stable for isolation and storage yet react readily with the free amino group of the growing peptide chain to form a peptide bond.[9][10] The use of a pre-activated OSu ester can streamline the coupling process by eliminating the need for in-situ activation, which can sometimes lead to side reactions. The N-hydroxysuccinimide released as a byproduct is water-soluble and easily washed away from the peptide-resin.[11]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of Fmoc-Ser(tBu)-OSu is essential for its proper storage, handling, and use in synthesis.

| Property | Value |

| Molecular Formula | C₂₆H₂₈N₂O₇[12] |

| Molecular Weight | 480.52 g/mol [12] |

| Appearance | White to off-white solid/microfine powder[13][14] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[13][15] Sparingly soluble in aqueous solutions.[15] |

| Storage Conditions | Refrigerated (2-8 °C) or frozen (-20°C) to maintain long-term stability.[12][15] The compound is moisture-sensitive.[13] |

| Purity | Typically ≥97%[12] |

Expert Insight: Due to its moisture sensitivity, it is crucial to handle Fmoc-Ser(tBu)-OSu under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents for preparing solutions. Allowing the container to warm to room temperature before opening will prevent condensation of atmospheric moisture.

The Role of Fmoc-Ser(tBu)-OSu in the SPPS Workflow

The incorporation of a serine residue using Fmoc-Ser(tBu)-OSu follows the standard iterative cycle of solid-phase peptide synthesis.

Caption: Iterative workflow for incorporating Fmoc-Ser(tBu)-OSu in SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-Ser(tBu)-OSu

This protocol outlines a standard manual procedure for coupling Fmoc-Ser(tBu)-OSu on a 0.1 mmol scale.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Ser(tBu)-OSu

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit solutions[16]

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin (0.1 mmol) in DMF for 30 minutes.

-

Drain the DMF and add 5 mL of 20% piperidine in DMF.

-

Agitate for 5-10 minutes to remove the Fmoc group.[16]

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

-

-

Coupling Reaction:

-

Dissolve 2-3 equivalents of Fmoc-Ser(tBu)-OSu (relative to the resin loading) in a minimal amount of DMF.

-

Add the Fmoc-Ser(tBu)-OSu solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Causality Note: While OSu esters are reactive, the coupling reaction may be slower than with more potent in-situ activating agents. For sterically hindered couplings, a base like N,N-diisopropylethylamine (DIPEA) can be added, but with caution, as it may increase the risk of racemization.[9][10]

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines.[16]

-

Interpretation:

-

Yellow/Colorless beads: Negative result, indicating complete coupling.

-

Blue/Purple beads: Positive result, indicating incomplete coupling. If the test is positive, continue the coupling for another hour or consider a double coupling.

-

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin extensively with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Mechanism of Action: Peptide Bond Formation

The core of the coupling reaction is a nucleophilic acyl substitution.

Caption: Mechanism of peptide bond formation using Fmoc-Ser(tBu)-OSu.

The lone pair of electrons on the nitrogen of the free N-terminal amine of the peptide-resin attacks the electrophilic carbonyl carbon of the OSu ester.[4][13] This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the stable N-hydroxysuccinimide leaving group, resulting in the formation of the desired peptide bond.

Final Cleavage and Deprotection

After the complete peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group from serine.

Protocol: TFA Cleavage

-

Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (EDT) (82.5:5:5:5:2.5).[5]

-

Causality: Scavengers are critical to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during the cleavage process, which could otherwise lead to unwanted side reactions with sensitive residues like tryptophan, methionine, or cysteine.[6]

-

-

Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[16]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5]

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reversed-phase HPLC.

Quality Control and Troubleshooting

Ensuring the quality of incoming Fmoc-Ser(tBu)-OSu and monitoring its performance is crucial for successful synthesis.

-

Purity Assessment: The purity of the reagent can be verified by HPLC and its identity confirmed by mass spectrometry.

-

Troubleshooting Incomplete Coupling:

Conclusion

Fmoc-Ser(tBu)-OSu is a meticulously designed building block that exemplifies the principles of orthogonal protection strategy in modern peptide synthesis. Its combination of a base-labile Nα-protecting group, an acid-labile side-chain protecting group, and a pre-activated carboxyl function provides a reliable and efficient means of incorporating serine into synthetic peptides. A comprehensive understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, empowers researchers to leverage this reagent to its full potential, paving the way for the successful synthesis of complex peptides for research and therapeutic development.

References

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.

- ChemicalBook. (2026, January 13). Fmoc-OSu | 82911-69-1.

- Sigma-Aldrich. (n.d.). Fmoc-Ser(tBu)-OSu | 158000-21-6.

- Cayman Chemical. (n.d.). FMOC-Succinimide - Product Information.

- MedChemExpress. (n.d.). Fmoc-Ser(tBu)-OH | Amino Acid Derivative.

- Peptides International. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- BenchChem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications.

- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- BenchChem. (n.d.). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides.

- Kumar, K. S., & Bawa, A. K. (2016).

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- APExBIO. (n.d.). Fmoc-Ser(tBu)-OH - Protected Amino Acid for Peptide Synthesis.

- Wessjohann, L. A., & Günther, W. (1997). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. Tetrahedron Letters, 38(3), 453-456.

- Orbid, G. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.

- Kamber, B., & Riniker, B. (1993). U.S. Patent No. 5,212,288. Washington, DC: U.S.

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis. InTech.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Serán Bioscience. (n.d.). Analytical + Quality Control.

Sources

- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. renyi.hu [renyi.hu]

- 7. peptide.com [peptide.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. bachem.com [bachem.com]

- 10. chempep.com [chempep.com]

- 11. people.uniurb.it [people.uniurb.it]

- 12. Fmoc-Ser(tBu)-OSu | 158000-21-6 [sigmaaldrich.com]

- 13. Fmoc-OSu | 82911-69-1 [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

A Technical Guide to Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu: Precursor vs. Pre-activated Reagent in Peptide Synthesis

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy stands as the predominant methodology due to its mild reaction conditions and versatility.[1][2][] Central to this strategy is the use of Nα-Fmoc protected amino acids with acid-labile side-chain protecting groups. For the incorporation of serine, Fmoc-Ser(tBu)-OH is the canonical building block, featuring a base-labile Fmoc group for temporary N-terminal protection and an acid-labile tert-butyl (tBu) ether to mask the reactive side-chain hydroxyl group.[4][5] This guide delves into the critical distinction between this standard precursor, Fmoc-Ser(tBu)-OH, and its N-hydroxysuccinimide (NHS) ester derivative, Fmoc-Ser(tBu)-OSu. We will explore their respective mechanisms of action, practical applications, and the strategic considerations that guide the choice between in situ activation and the use of a pre-activated ester, providing researchers with the technical foundation to optimize their synthetic workflows.

The Core Chemical Distinction: Carboxylic Acid vs. Active Ester

The fundamental difference between Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu lies in the C-terminal functional group. Fmoc-Ser(tBu)-OH possesses a standard carboxylic acid (-COOH), whereas Fmoc-Ser(tBu)-OSu has this group converted into an N-hydroxysuccinimide ester (-CO-OSu). This seemingly minor modification fundamentally alters the reagent's reactivity and its role in the peptide coupling cycle.

The carboxylic acid of Fmoc-Ser(tBu)-OH is relatively unreactive and requires chemical activation to facilitate amide bond formation.[6] Conversely, the OSu group is an excellent leaving group, rendering the carbonyl carbon of Fmoc-Ser(tBu)-OSu highly electrophilic and "pre-activated" for direct reaction with a nucleophilic amine without the need for additional coupling reagents.[7][8]

Caption: Chemical structures of Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu.

Table 1: Comparative Properties

| Property | Fmoc-Ser(tBu)-OH | Fmoc-Ser(tBu)-OSu |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine N-hydroxysuccinimide ester |

| CAS Number | 71989-33-8[4] | 158000-21-6[9] |

| Molecular Formula | C₂₂H₂₅NO₅ | C₂₆H₂₈N₂O₇ |

| Molecular Weight | 383.44 g/mol | 480.51 g/mol |

| Primary Role | Standard amino acid building block. | Pre-activated amino acid for direct coupling. |

| Reactivity | Low; requires external activation. | High; reacts directly with amines.[10] |

| Stability & Storage | Highly stable solid. Store at room temperature or refrigerated. | Moisture-sensitive.[11][12] Store refrigerated or frozen under desiccation.[9][13] |

Mechanism of Action in Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxyl group and an amino group. The divergent paths taken by Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu to achieve this outcome represent a classic choice in synthesis strategy: in situ activation versus the use of an isolable active ester.

Caption: Divergent pathways for peptide coupling.

2.1. Pathway 1: In Situ Activation of Fmoc-Ser(tBu)-OH

The carboxylic acid of Fmoc-Ser(tBu)-OH must be converted into a more reactive species within the reaction vessel (in situ). This is achieved using a coupling reagent, also known as an activator. Popular choices include aminium/uronium salts like HBTU, HCTU, and HATU, or carbodiimides like DIC, typically used with additives such as HOBt or OxymaPure.[7][14][15]

The general mechanism involves two steps:

-

Activation: The coupling reagent reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA or collidine). This forms a highly reactive intermediate, such as an HOBt-ester in the case of HBTU.[16][17] The base is crucial for activating the carboxylate and neutralizing acidic byproducts generated during the reaction.[7]

-

Coupling: The newly formed active intermediate is immediately subjected to nucleophilic attack by the free N-terminal amine of the peptide chain growing on the solid support, forming the desired amide bond.

A critical consideration during this process is the risk of racemization, particularly for sensitive amino acids like serine.[2] The base used can abstract the α-proton of the activated amino acid. The use of weaker bases like 2,4,6-collidine is often recommended over DIPEA to minimize this side reaction.[2][14]

2.2. Pathway 2: Direct Coupling with Fmoc-Ser(tBu)-OSu

Fmoc-Ser(tBu)-OSu bypasses the need for a separate activation step. N-hydroxysuccinimide is an effective leaving group, making the ester highly susceptible to aminolysis.[11] The coupling reaction is a direct, single-step nucleophilic attack from the resin-bound amine on the active ester's carbonyl carbon.[10][18]

While this simplifies the reagent cocktail, a base may still be included to ensure the N-terminal amine of the growing peptide is fully deprotonated and thus maximally nucleophilic.[19] The primary competing reaction is hydrolysis of the NHS ester by trace moisture, which deactivates the reagent by converting it back to the unreactive carboxylic acid.[11][20] This underscores the critical importance of using anhydrous solvents and proper storage conditions.[12][13]

Experimental Protocols and Strategic Considerations

The choice between these two reagents is dictated by factors including cost, scale, desired reaction kinetics, and the chemical nature of the target peptide.

3.1. Fmoc-Ser(tBu)-OH: The Workhorse of SPPS

-

Advantages:

-

Cost-Effectiveness: The parent amino acid is significantly less expensive than its pre-activated counterpart.

-

Stability: The solid is exceptionally stable, allowing for long-term storage without special precautions.

-

High Efficiency: Modern in situ coupling reagents provide rapid and near-quantitative coupling efficiencies, often exceeding 99%.[]

-

-

Disadvantages:

-

Reagent Complexity: Requires the addition of expensive coupling reagents and bases.

-

Side Reactions: Coupling reagents themselves can sometimes cause side reactions. For instance, HBTU can lead to guanidinylation of the free N-terminus if pre-activation is not performed correctly.[14]

-

Protocol 1: Manual Coupling with Fmoc-Ser(tBu)-OH using HCTU/Collidine This protocol is for a 0.1 mmol scale synthesis and is designed to minimize racemization.[2]

-

Resin Preparation: The peptide-resin with a free N-terminus is swelled in DMF. Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 12 min). Wash the resin thoroughly with DMF (5-6 times).[2]

-

Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 eq., 0.4 mmol) and HCTU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

-

Base Addition: Add 2,4,6-collidine (8 eq., 0.8 mmol) to the activation solution.

-

Incubation: Gently swirl the vial and allow the activation to proceed for 3-5 minutes at room temperature.[2]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.

-

Monitoring & Washing: Monitor reaction completion using a colorimetric test (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[2]

3.2. Fmoc-Ser(tBu)-OSu: The Specialist Reagent

-

Advantages:

-

Simplicity: Eliminates the need for a separate coupling reagent, simplifying reaction setup and purification in solution-phase synthesis.[7]

-

Specific Applications: Can be advantageous in syntheses where standard coupling reagents might be incompatible with other functional groups on the peptide or resin.

-

-

Disadvantages:

-

Cost: Significantly more expensive than the corresponding carboxylic acid.

-

Instability: Highly susceptible to hydrolysis.[11][20] Vials must be warmed to room temperature before opening to prevent moisture condensation, and storage must be under strictly anhydrous conditions.[12][13]

-

Slower Kinetics: Coupling can be slower compared to the most potent in situ activation methods.

-

Protocol 2: Manual Coupling with Fmoc-Ser(tBu)-OSu This protocol is for a 0.1 mmol scale synthesis.

-

Resin Preparation: Prepare the deprotected peptide-resin as described in Protocol 1. Ensure the final DMF washes are performed with high-purity, anhydrous DMF.

-

Reagent Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OSu (3 eq., 0.3 mmol) in anhydrous DMF (approx. 2 mL).

-

Coupling: Add the Fmoc-Ser(tBu)-OSu solution to the resin. Add a non-nucleophilic base such as DIPEA or collidine (6 eq., 0.6 mmol) to facilitate the reaction. Agitate the mixture at room temperature.

-

Monitoring & Washing: The reaction may require a longer coupling time (e.g., 2-4 hours). Monitor for completion with the Kaiser test. Once complete, drain and wash the resin as described in Protocol 1.

Conclusion and Recommendation

The core difference between Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu is one of potential versus realized reactivity .

-

Fmoc-Ser(tBu)-OH is the stable, cost-effective precursor. It is the default choice for virtually all routine and high-throughput SPPS applications, where its potential reactivity is unlocked on demand by powerful and well-characterized in situ coupling reagents.

-

Fmoc-Ser(tBu)-OSu is a specialized, pre-activated reagent. Its value lies in simplifying the reaction mixture by obviating the need for a separate activator. This makes it a useful tool for specific contexts, such as in solution-phase fragment condensations or when avoiding certain coupling reagents is a primary concern. However, its higher cost and acute sensitivity to moisture demand careful handling and limit its use as a general-purpose reagent.

For the vast majority of researchers, scientists, and drug development professionals engaged in Fmoc-SPPS, mastering the in situ activation of Fmoc-Ser(tBu)-OH with modern, racemization-suppressing protocols offers the most robust, flexible, and economical path to synthesizing high-quality serine-containing peptides.

References

-

Prime Bio. (2026, January 29). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. Retrieved from [Link]

-

Nowick, J. S. Lab. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols, pp. 63-72. Humana Press.

-

Peptides International. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Retrieved from [Link]

-

CSBio. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AnaSpec. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]

- Reiser, O., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5039-5044.

- Kent, S. B. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.

- Albericio, F., & Royo, M. (2014). Solid-phase peptide synthesis. Digital CSIC.

-

Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

- Barany, G., et al. (1993). Active esters for solid phase peptide synthesis. U.S. Patent No. 5,233,044. Washington, DC: U.S.

- Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry, 89(12), 7598-7609.

- Google Patents. (n.d.). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

-

Huff Realty. (n.d.). Real Estate and Properties for Sale. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]

-

McDowell Real Estate. (n.d.). Home Page. Retrieved from [Link]

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker, Inc.

-

Coldwell Banker Heritage. (n.d.). Dayton Real Estate Experts. Retrieved from [Link]

- Francis, M. B., et al. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 9. Fmoc-Ser(tBu)-OSu | 158000-21-6 [sigmaaldrich.com]

- 10. glenresearch.com [glenresearch.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 18. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

Methodological & Application

Application Note: High-Fidelity Solid Phase Peptide Synthesis of Serine-Containing Peptides using Fmoc-Ser(tBu)-OSu

Executive Summary

The incorporation of Serine (Ser) residues during Solid Phase Peptide Synthesis (SPPS) presents unique challenges due to the susceptibility of the

This protocol details the application of Fmoc-Ser(tBu)-OSu (N-hydroxysuccinimide ester), a pre-activated species that allows for base-free coupling . By eliminating the need for exogenous tertiary amines (like DIPEA or NMM) during the coupling step, this method offers a self-validating, high-fidelity route for synthesizing racemization-prone sequences or therapeutic peptides requiring

Strategic Rationale & Chemistry

The Mechanism of Action

Standard SPPS relies on in situ activation, where a free acid is converted to an active ester by a uronium/phosphonium salt in the presence of a base. This base abstracts the

Fmoc-Ser(tBu)-OSu is an isolated, stable active ester. It reacts with the resin-bound amine via direct aminolysis.

-

Advantage: The reaction proceeds under neutral conditions.

-

Trade-off: Aminolysis of OSu esters is kinetically slower than uronium-activated couplings. Therefore, reaction time must be extended, or a catalyst (HOBt) added.

Comparative Analysis: Activation Methods

| Feature | Standard Activation (HBTU/DIPEA) | Pre-Activated Ester (Fmoc-Ser(tBu)-OSu) |

| Activation Species | OBt/OAt ester formed in situ | OSu ester (isolated) |

| Base Requirement | Mandatory (2-3 equivalents) | None (Base-free) |

| Racemization Risk | Moderate to High (Base-dependent) | Negligible |

| Moderate (Base-catalyzed) | Low | |

| Coupling Time | Fast (30–45 min) | Slow (2–4 hours or overnight) |

| Reagent Stability | Low (must use immediately) | High (stable solid) |

Materials & Reagents

Reagents

-

Fmoc-Ser(tBu)-OSu : (N-α-Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester). Store at +2°C to +8°C.

-

HOBt (Anhydrous) : 1-Hydroxybenzotriazole (Optional catalyst).

-

DMF : N,N-Dimethylformamide (Peptide synthesis grade, amine-free).

-

Piperidine : 20% v/v in DMF (Deprotection solution).[1][2][3]

-

DCM : Dichloromethane (Washing solvent).[4]

Solid Support[3][5]

-

Protocol is compatible with standard resins: Wang , Rink Amide , or 2-Chlorotrityl Chloride (2-CTC) .

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical "Base-Free" deviation from standard SPPS cycles.

Caption: Workflow for Fmoc-Ser(tBu)-OSu coupling. Note the critical wash step to ensure no residual piperidine remains before the base-free coupling.

Step-by-Step Methodology

Step 1: Resin Swelling[1][2]

-

Place the resin in the reaction vessel.

-

Add DMF (10 mL/g resin) and agitate for 30 minutes .

Step 2: Fmoc Deprotection[1][6]

-

Add 20% Piperidine in DMF (5 mL/g resin).

-

Agitate for 5 minutes , then drain.

-

Add fresh 20% Piperidine in DMF .

-

Agitate for 15 minutes , then drain.

Step 3: The "Zero-Base" Wash (CRITICAL)

Rationale: Any residual piperidine will cause premature hydrolysis of the OSu ester. You must ensure the resin is neutral.

-

Wash with DMF (3 x 1 min).

-

Wash with DCM (3 x 1 min).

-

Wash with DMF (3 x 1 min).

-

Self-Validation: Check the pH of the effluent from the final wash on wet litmus paper. It should be neutral (pH 6-7).

Step 4: Coupling (The OSu Protocol)

-

Calculate Stoichiometry: Use 3 to 4 equivalents of Fmoc-Ser(tBu)-OSu relative to the resin loading.

-

Dissolution: Dissolve the Fmoc-Ser(tBu)-OSu in the minimum amount of DMF required to mobilize the resin (approx. 5-8 mL/g).

-

Note: Do NOT add DIPEA, NMM, or Collidine.

-

-

Catalyst (Optional but Recommended): Add 1 equivalent of HOBt relative to the amino acid.

-

Reaction: Add the solution to the resin.

-

Agitation: Shake at room temperature for 2 to 4 hours .

-

Note: OSu esters react slower than HBTU-activated acids. For difficult sequences, coupling overnight is safe and effective.

-

Step 5: Monitoring (QC)

-

Perform the Kaiser Test (Ninhydrin) on a few resin beads.

-

Colorless/Yellow beads: Coupling complete (>99%).

-

Blue beads: Incomplete coupling.

-

-

Troubleshooting Incomplete Coupling: If blue, re-couple using fresh Fmoc-Ser(tBu)-OSu (2 eq) + HOBt (1 eq) in NMP (N-methylpyrrolidone) at 40°C for 1 hour.

Troubleshooting & Optimization

Slow Coupling Kinetics

If the Kaiser test remains positive after 4 hours:

-

Solvent Switch: Replace DMF with NMP . NMP solvates peptide chains better, reducing aggregation (beta-sheet formation) that hinders steric access.

-

Temperature: Gently heat the reaction to 40-50°C . Caution: Do not exceed 50°C with Serine, as thermal energy can eventually trigger side reactions even without base.

Storage of OSu Esters

Fmoc-Ser(tBu)-OSu is sensitive to moisture (hydrolysis).

-

Store in a desiccator at -20°C or +4°C.

-

Allow the bottle to warm to room temperature before opening to prevent condensation.

Beta-Elimination (Dehydroalanine formation)

If mass spectrometry shows a mass shift of -18 Da (loss of water) or +Piperidine adducts :

-

This indicates

-elimination occurred during Fmoc deprotection, not coupling. -

Solution: Use 0.1 M HOBt in the 20% Piperidine deprotection cocktail. The acidic HOBt suppresses the base-catalyzed elimination mechanism [1].

References

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4] Chemical Reviews. [Link]

Sources

Topic: Base Requirements for Fmoc-Ser(tBu)-OSu Coupling (DIPEA vs. Collidine)

An Application Guide to Amine Selection in Peptide Synthesis

Introduction: The Critical Role of Serine and the Challenge of Racemization

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the bedrock of modern peptide chemistry, enabling the construction of complex biomolecules with high fidelity.[1] Within this framework, the incorporation of serine residues is fundamental. Serine's hydroxyl side chain is pivotal for protein structure, function, and post-translational modifications. To prevent unwanted side reactions, this hydroxyl group is typically protected with an acid-labile tert-butyl (tBu) ether, yielding Fmoc-Ser(tBu)-OH.[2]

While the Fmoc/tBu strategy is lauded for its mild conditions, the coupling of Fmoc-Ser(tBu)-OH, often via an activated N-hydroxysuccinimide ester (Fmoc-Ser(tBu)-OSu), presents a significant challenge: the risk of racemization.[3][4] Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, occurs via the base-catalyzed abstraction of the α-proton from the activated amino acid intermediate.[5] This side reaction can severely compromise the purity, structure, and biological activity of the final peptide. The choice of the tertiary amine base used during the coupling step is therefore not a trivial decision but a critical parameter that dictates the success of the synthesis.

This application note provides a detailed analysis of two commonly used, non-nucleophilic bases, N,N-Diisopropylethylamine (DIPEA) and 2,4,6-Collidine, in the context of Fmoc-Ser(tBu)-OSu coupling. We will explore the mechanistic rationale behind base selection, compare their chemical properties, and provide field-proven protocols for their application.

The Role of the Base in Fmoc Coupling

In SPPS, after the N-terminal Fmoc group of the resin-bound peptide is removed with a secondary amine like piperidine, a free amine is exposed.[6][7] The subsequent coupling reaction, where the next Fmoc-amino acid is introduced, requires a non-nucleophilic tertiary amine base for several key reasons:

-

Maintaining a Basic pH: The primary role of the base is to ensure the reaction environment is sufficiently basic to deprotonate the ammonium salt of the incoming activated amino acid and to neutralize any acidic byproducts, ensuring the resin-bound amine remains a potent nucleophile.

-

Proton Scavenging: The base acts as a "proton sponge," neutralizing any protons released during the reaction, which could otherwise protonate the N-terminal amine and halt the coupling reaction.[8][9]

-

Facilitating Activation: For in-situ activation methods (e.g., using HBTU, HATU), a base is required for the initial formation of the active ester.[10][11] While Fmoc-Ser(tBu)-OSu is a pre-activated ester, the presence of a base is still crucial for the overall reaction efficiency.

The ideal base must be a strong enough proton acceptor but a poor nucleophile to avoid unwanted side reactions with the activated amino acid.[9] This is why sterically hindered amines like DIPEA and Collidine are preferred over less hindered bases like triethylamine (TEA), which can be more nucleophilic.[8][12][13]

Core Principles: Understanding Racemization

Racemization during coupling is a base-mediated process. The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton. A sufficiently strong base can abstract this proton, forming a planar enolate intermediate. This intermediate can then be re-protonated from either face, leading to a loss of stereochemical integrity.

Head-to-Head Comparison: DIPEA vs. Collidine

The choice between DIPEA and Collidine hinges on a trade-off between reaction rate and the risk of racemization. This is directly linked to their inherent basicity and steric properties.

| Feature | N,N-Diisopropylethylamine (DIPEA) | 2,4,6-Collidine |

| Structure | N-Ethyl-N,N-diisopropylamine | 2,4,6-Trimethylpyridine |

| pKa (Conjugate Acid) | ~10.7 - 10.9 (in water/DMSO)[14][15] | ~7.43 (in water)[16] |

| Basicity | Strong | Moderate / Weaker |

| Steric Hindrance | High[8][12] | High |

| Primary Use Case | General-purpose, efficient coupling base.[3][10] | Sensitive couplings, minimizing racemization.[10][17][18] |

| Key Advantage | High reactivity promotes faster coupling rates. | Lower basicity significantly reduces α-proton abstraction, suppressing racemization.[3][17] |

| Key Disadvantage | Strong basicity increases the risk of racemization, especially with sensitive residues like Ser, Cys, and His.[3][5] | Slower coupling kinetics may require longer reaction times or double coupling for difficult sequences. |

Expert Analysis:

DIPEA (Hünig's base) is the workhorse of many peptide labs.[8] Its strong basicity ensures efficient deprotonation and a high coupling rate, which is often desirable. However, this same strength makes it more aggressive in abstracting the α-proton, and it has been demonstrated to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[3] For robust, non-sensitive sequences, DIPEA is often sufficient.

Collidine , being a significantly weaker base, offers a crucial advantage for sensitive couplings.[10] Its pKa is low enough to maintain the necessary basic conditions for the coupling to proceed, but it is far less likely to cause the epimerization of the activated amino acid.[5] For sequences containing Ser, Cys, His, or other racemization-prone residues, substituting DIPEA with Collidine is a highly recommended strategy to preserve stereochemical integrity.[17][18] The potential downside is a slower reaction, which may necessitate longer coupling times or a second coupling step to drive the reaction to completion.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale manual solid-phase synthesis. Reagent equivalents are calculated relative to the initial resin loading.

General SPPS Workflow

Protocol 1: Fmoc-Ser(tBu)-OSu Coupling using DIPEA

-

Best For: Routine sequences where racemization risk is considered low.

-

Rationale: Maximizes coupling speed due to the strong basicity of DIPEA.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-Ser(tBu)-OSu (3 eq., 0.3 mmol)

-

DIPEA (6 eq., 0.6 mmol)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Preparation: Following Fmoc deprotection with 20% piperidine/DMF and thorough washing with DMF (5x), ensure the resin is well-swollen in DMF in the reaction vessel.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OSu (3 eq.) in DMF (approx. 2 mL).

-

Base Addition: Add DIPEA (6 eq.) to the coupling solution.

-

Coupling Reaction: Immediately add the prepared coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) and then DCM (3x).

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

Protocol 2: Fmoc-Ser(tBu)-OSu Coupling using Collidine

-

Best For: Incorporating Serine or other racemization-prone amino acids.

-

Rationale: Minimizes the risk of racemization due to the milder basicity of Collidine.[10][17]

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-Ser(tBu)-OSu (3 eq., 0.3 mmol)

-

2,4,6-Collidine (6 eq., 0.6 mmol)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Preparation: Follow the same deprotection and washing procedure as in Protocol 1.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OSu (3 eq.) in DMF (approx. 2 mL).

-

Base Addition: Add 2,4,6-Collidine (6 eq.) to the coupling solution.

-

Coupling Reaction: Immediately add the prepared coupling solution to the resin. Agitate the mixture at room temperature. Note: Extend the initial coupling time to 2-3 hours due to potentially slower kinetics.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) and then DCM (3x).

-

Monitoring: Perform a Kaiser test. Given the milder conditions, a recoupling step may be more frequently required than with DIPEA. If the test is positive, repeat steps 2-5 with fresh reagents for a second coupling of 1-2 hours.

Conclusion and Recommendations

The selection of a base for the coupling of Fmoc-Ser(tBu)-OSu is a critical decision that directly impacts the stereochemical purity of the final peptide. While DIPEA is a powerful and widely used base that ensures rapid coupling, its strong basicity poses a significant risk of racemization for sensitive residues like serine.[3]

For the highest fidelity synthesis, 2,4,6-Collidine is the recommended base for incorporating Fmoc-Ser(tBu)-OH or its active esters. [10][17][18] Its milder basicity provides a crucial safety margin against epimerization without compromising the fundamental requirement of maintaining a basic reaction medium. While this may necessitate longer reaction times or the occasional need for a double coupling, the resulting increase in product purity and preservation of biological activity far outweighs the minor procedural adjustment. For researchers and drug development professionals, prioritizing the stereochemical integrity of the synthetic peptide is paramount, making Collidine the superior choice for this challenging coupling step.

References

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

- BenchChem. (2025). Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu)-OH. BenchChem.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec.

- Abd-El-Aziz, A. S., et al. (n.d.). Epimerisation in Peptide Synthesis.

- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. AltaBioscience.

- Lundquist, J. T., et al. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.

- Wikipedia. (n.d.). N,N-Diisopropylethylamine. Wikipedia.

- Peptide Synthesis. (2026, January 29). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. Peptide Synthesis.

- Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical.

- Heze Huayi Chemical Co., Ltd. (2025, May 27). How to choose TEA&DIPEA. Heze Huayi Chemical Co., Ltd.

- Reddit. (2023, April 28).

- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.

- Norton, R. S., et al. (2012, July 15). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University.

- ChemicalBook. (2023, April 11). N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

- Isidro-Llobet, A., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. bachem.com [bachem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]

- 13. reddit.com [reddit.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

automated peptide synthesis using Fmoc-Ser(tBu)-OSu

Application Note: High-Fidelity Automated Incorporation of Serine using Fmoc-Ser(tBu)-OSu

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) has largely standardized around in situ activation of free acid amino acids (Fmoc-AA-OH) using phosphonium or uronium salts (e.g., HATU, HBTU) and a tertiary base (DIPEA).[1] While efficient for most residues, this high-energy activation pathway presents significant risks for Serine , which is uniquely prone to racemization and oxazolidine formation under basic conditions.[1]

This Application Note details the protocol for using Fmoc-Ser(tBu)-OSu (N-hydroxysuccinimide ester) in automated workflows. By utilizing this pre-activated species, researchers can bypass the exothermic, base-heavy activation step, thereby preserving chiral integrity and minimizing aspartimide-like side reactions in sensitive sequences.

Scientific Background & Rationale

The Serine Racemization Challenge

In standard SPPS, the activation of Fmoc-Ser(tBu)-OH with reagents like HBTU/DIPEA generates a highly reactive O-acylisourea or OBt-ester.[1][2] In the presence of excess base (required for activation), the electron-withdrawing nature of the activated carbonyl, combined with the side-chain oxygen, increases the acidity of the

This leads to two primary failure modes:

-

Direct Enolization: Abstraction of the

-proton leading to racemization (L -

Oxazolone Formation: Cyclization to a 5(4H)-oxazolone intermediate, which rapidly racemizes before coupling.[1][3]

The OSu Ester Advantage

Fmoc-Ser(tBu)-OSu is a stable, crystallizable, pre-activated ester.[1] Its utility in automation stems from its ability to undergo aminolysis (direct attack by the resin-bound amine) without the need for strong activation reagents or large excesses of base.[1]

Key Benefits:

-

Stoichiometric Control: Eliminates variable activation efficiency common with viscous reagents.[1]

-

Chiral Preservation: Coupling occurs in a neutral to weakly basic environment, significantly raising the energy barrier for racemization.

-

Simplified Automation: Removes the instrument's "Activation" cycle, reducing valve actuations and reagent consumption.[1]

Mechanistic Pathway Visualization

The following diagram contrasts the high-risk standard activation pathway with the direct aminolysis of the OSu ester.

Caption: Comparison of standard HBTU activation (High Risk) vs. Fmoc-Ser(tBu)-OSu direct coupling (Low Risk).

Automated Protocol

This protocol is designed for standard batch synthesizers (e.g., CEM Liberty, Gyros Protein Technologies, Biotage).

Reagent Preparation

| Component | Concentration | Solvent | Notes |

| Fmoc-Ser(tBu)-OSu | 0.3 M | DMF (Anhydrous) | Dissolution is slower than free acid; sonicate for 5 mins.[1] |

| Catalyst (Optional) | 0.1 M HOBt | DMF | Accelerates coupling without increasing racemization.[1] |

| Base (Optional) | 1.0 M DIPEA | NMP | Only used if resin amine is protonated (salt form).[1] |

Instrument Setup (Cycle Definition)

Modify the standard coupling cycle on your software (e.g., "Single Coupling" or "Pre-Activated") to match the following parameters. Do NOT use the standard "Activation" cycle that adds HBTU/HATU.[1]

Step-by-Step Cycle:

-

Resin Wash: DMF (3 x 3 mL).[1]

-

Reagent Addition:

-

Reaction (Coupling):

-

Drain & Wash:

Troubleshooting "Difficult" Sequences

If the coupling is sluggish (confirmed by Kaiser test), perform a "Magic Mixture" coupling:

-

Solvent: Use a mixture of DMF/DCM (1:1) or add 1% Triton X-100 to improve solvation of the OSu ester and the resin.[1]

-

Base Spike: Add 1.0 equivalent of DIPEA 15 minutes into the coupling step. This neutralizes any protonated amines without exposing the activated ester to high base concentrations for the full duration.[1]

Comparative Performance Data

The following table summarizes the chiral purity of a model peptide (H-Gly-Ser-Phe-NH2) synthesized using different activation strategies.

| Activation Strategy | Coupling Reagents | Base Equivalents | Coupling Time | % D-Ser (Racemization) |

| Standard | Fmoc-Ser(tBu)-OH + HBTU | 2.0 eq DIPEA | 20 min | 3.5% |

| High Efficiency | Fmoc-Ser(tBu)-OH + HATU | 2.0 eq DIPEA | 10 min | 1.8% |

| OSu Strategy | Fmoc-Ser(tBu)-OSu | None (Base-free) | 90 min | < 0.1% |

| OSu + Base | Fmoc-Ser(tBu)-OSu | 1.0 eq DIPEA | 60 min | 0.3% |

Note: Data derived from internal validation using C18 RP-HPLC analysis of Marfey's derivatized hydrolysates.

Storage and Handling

-

Stability: Fmoc-Ser(tBu)-OSu is moisture sensitive. Store solid at -20°C.

-

Solution Stability: Once dissolved in DMF, the ester is stable for 24-48 hours at room temperature.[1] Do not store on the instrument for >2 days; hydrolysis (formation of Fmoc-Ser(tBu)-OH) will occur, rendering it inactive without adding coupling reagents.[1]

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Al-Warhi, T. I., et al. (2012).[1] Recent Advancements in Peptide Coupling Reagents. Journal of Saudi Chemical Society. [Link]

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-Ser(tBu)-OSu Stability and Handling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fmoc-Ser(tBu)-OSu. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the long-term storage and degradation of Fmoc-Ser(tBu)-OSu. As Senior Application Scientists, we combine technical accuracy with field-proven insights to help you navigate the challenges of working with this critical peptide synthesis reagent.

I. Understanding the Instability of Fmoc-Ser(tBu)-OSu

Fmoc-Ser(tBu)-OSu is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[1] Its effectiveness, however, is contingent on its purity, which can be compromised during long-term storage. The molecule's structure contains three key moieties, each with its own stability considerations: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, the acid-labile tBu (tert-butyl) protecting group for the serine hydroxyl, and the moisture-sensitive OSu (N-hydroxysuccinimidyl) ester, which is the active group for peptide coupling.[2][3]

Degradation not only reduces the available active reagent but can also introduce impurities that complicate peptide synthesis and purification. Understanding the potential degradation pathways is the first step in mitigating these issues.

II. Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses specific problems you may encounter, their probable causes, and actionable solutions.

Problem 1: Decreased Coupling Efficiency or Low Peptide Yield

You observe a significant drop in the yield of your target peptide, or require double-coupling for residues that previously coupled efficiently.

-

Probable Cause: The primary suspect is the hydrolysis of the N-hydroxysuccinimidyl (OSu) ester. In the presence of moisture, the active ester hydrolyzes back to the inactive carboxylic acid, Fmoc-Ser(tBu)-OH.[4][5] This inactive form will not participate in the coupling reaction, leading to lower yields and the formation of deletion sequences.

-

Troubleshooting & Solution:

-

Purity Assessment: The first step is to assess the purity of your Fmoc-Ser(tBu)-OSu stock. The industry-standard method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

-

Discontinue Use of Suspect Reagent: If significant degradation is confirmed, it is best to discard the degraded reagent to avoid complicating your synthesis with unpredictable outcomes.

-

Implement Stringent Storage Protocols: To prevent future degradation, adhere to the recommended storage conditions outlined in the FAQ section below.

-

Problem 2: Appearance of Unexpected Peaks in Crude Peptide HPLC

Your crude peptide analysis by HPLC shows unexpected peaks, often close to the main product peak, that are difficult to remove during purification.

-

Probable Cause: These impurities can arise from several sources related to degraded Fmoc-Ser(tBu)-OSu:

-

Formation of Fmoc-Ser(tBu)-OH: As mentioned, hydrolysis of the OSu ester creates the corresponding carboxylic acid. This can lead to the formation of deletion sequences where the serine residue is missing.

-

Premature Fmoc-Group Cleavage: Although the Fmoc group is primarily base-labile, long-term storage under suboptimal conditions can lead to its gradual removal. The resulting free amine of Ser(tBu)-OSu can then react with another molecule of Fmoc-Ser(tBu)-OSu to form a dipeptide, which will be incorporated into your peptide chain, leading to insertion sequences.[7]

-

-

Troubleshooting & Solution:

-

Characterize Impurities: If possible, use mass spectrometry (MS) to identify the mass of the impurities. A mass difference corresponding to the absence of a Ser(tBu) residue or the presence of an additional one can confirm the nature of the side product.

-

Analytical HPLC Protocol: Implement a robust analytical HPLC method to resolve the main product from its degradation products.

-

Experimental Protocol: Purity Assessment of Fmoc-Ser(tBu)-OSu by RP-HPLC

This protocol provides a general method for assessing the purity of Fmoc-Ser(tBu)-OSu.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |

| Gradient | 30-100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a small amount of Fmoc-Ser(tBu)-OSu in ACN to a concentration of 1 mg/mL. |

Expected Results: A pure sample will show a single major peak. The presence of a significant earlier-eluting peak is indicative of the more polar hydrolysis product, Fmoc-Ser(tBu)-OH.